

An In-depth Technical Guide to the Chemical Structure and Synthesis of Trepipam

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Trepipam, also known by its developmental code name SCH-12679, is a synthetic benzazepine derivative that has been a subject of interest in neuroscience research due to its interaction with dopamine receptors. This technical guide provides a comprehensive overview of the chemical structure of **Trepipam**, a detailed account of its chemical synthesis, and an exploration of its primary mechanism of action involving the dopamine D1 receptor signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly those focused on dopaminergic systems.

Chemical Structure and Properties

Trepipam is a chiral molecule with the systematic IUPAC name (R)-7,8-dimethoxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine. Its chemical structure consists of a tetrahydrobenzazepine core, which is a seven-membered heterocyclic ring containing a nitrogen atom, fused to a benzene ring. This core is substituted with two methoxy groups at positions 7 and 8, a methyl group on the nitrogen atom at position 3, and a phenyl group at position 1. The stereochemistry at the C-1 position is designated as (R).

The molecular formula of **Trepipam** is C₁₉H₂₃NO₂, and it has a molecular weight of approximately 297.40 g/mol .[1] Key identifying information and physicochemical properties are



summarized in the table below.

Property	Value	Reference(s)	
IUPAC Name	(R)-7,8-dimethoxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine	[1]	
Synonyms	SCH-12679, Trimopam	[2]	
CAS Number	56030-50-3	[1]	
Molecular Formula	C19H23NO2	[1]	
Molecular Weight	297.40 g/mol		
Appearance	Not specified in literature	_	
Melting Point	Not specified in literature		
Boiling Point	Not specified in literature	-	
Solubility	Not specified in literature	-	
SMILES	COC1=C(OC)C=C2C INVALID-LINKN(C)CCC2=C1		
InChI	InChI=1S/C19H23NO2/c1-20- 10-9-15-11-18(21-2)19(22- 3)12-16(15)17(13-20)14-7-5-4- 6-8-14/h4-8,11-12,17H,9- 10,13H2,1-3H3/t17-/m1/s1	_	

Synthesis of Trepipam

The synthesis of **Trepipam** can be accomplished through a multi-step sequence. A key strategy involves the construction of the benzazepine core, followed by stereoselective modifications to achieve the desired (R)-enantiomer. The synthesis can be broadly divided into two main stages: the preparation of a key intermediate, the ene-carbamate, and its subsequent asymmetric hydrogenation and reduction to yield **Trepipam**.



Synthesis of the Ene-Carbamate Precursor

A plausible synthetic route to the ene-carbamate precursor of **Trepipam** starts from commercially available materials and involves a pinacol rearrangement as a key step for the formation of the seven-membered ring.

Experimental Protocol:

- Step 1: Synthesis of 2-(2-aminoethyl)-4,5-dimethoxybenzophenone. This intermediate can be prepared through a Friedel-Crafts acylation of 1,2-dimethoxybenzene with 2aminobenzoyl chloride, followed by appropriate modifications to introduce the aminoethyl side chain.
- Step 2: Formation of the 1,2-diol. The amino group of the benzophenone derivative is protected, for example, as a carbamate. The protected amino ketone then undergoes a reaction, such as a Grignard reaction with a suitable reagent, to form a tertiary alcohol.
 Subsequent dihydroxylation of an appropriate precursor alkene can also yield the desired 1,2-diol.
- Step 3: Pinacol Rearrangement and Cyclization. The 1,2-diol is subjected to acid-catalyzed pinacol rearrangement. This reaction involves the protonation of one hydroxyl group, its departure as water to form a carbocation, followed by a 1,2-aryl shift and subsequent cyclization of the amino group onto the newly formed carbonyl, leading to the formation of the tetrahydrobenzazepine ring system.
- Step 4: Formation of the Ene-Carbamate. The resulting cyclic amine is then converted to the
 corresponding ene-carbamate. This can be achieved by N-acylation with an appropriate
 chloroformate, followed by an elimination reaction to introduce the double bond within the
 seven-membered ring.

Quantitative Data for Precursor Synthesis:



Step	Product	Starting Material(s)	Reagents and Conditions	Yield (%)	Purity (%)
1	2-(2- aminoethyl)-4 ,5- dimethoxybe nzophenone	1,2- dimethoxybe nzene, 2- aminobenzoyl chloride	AICl ₃ , CS ₂ ; followed by further steps	Data not available	Data not available
2	1,2-diol precursor	Protected 2- (2- aminoethyl)-4 ,5- dimethoxybe nzophenone	Grignard reagent or dihydroxylatio n	Data not available	Data not available
3	Tetrahydrobe nzazepine intermediate	1,2-diol precursor	H ₂ SO ₄ or other acid catalyst	Data not available	Data not available
4	Ene- carbamate precursor	Tetrahydrobe nzazepine intermediate	Chloroformat e, base	Data not available	Data not available

Note: Specific yields and purity data for the synthesis of the ene-carbamate precursor of **Trepipam** are not readily available in the public literature and would likely require experimental determination.

Asymmetric Synthesis of Trepipam

The final steps in the synthesis of (R)-**Trepipam** involve the asymmetric hydrogenation of the ene-carbamate precursor, followed by the reduction of the carbamate group to the N-methyl group.

Experimental Protocol:

• Step 1: Iridium-Catalyzed Asymmetric Hydrogenation. The ene-carbamate precursor is subjected to asymmetric hydrogenation using a chiral iridium catalyst. This stereoselective



reaction introduces hydrogen across the double bond, establishing the (R)-stereocenter at the C-1 position with high enantiomeric excess.

• Step 2: Reduction of the Carbamate. The resulting (R)-carbamate is then reduced to the corresponding N-methyl amine. A common and effective reducing agent for this transformation is lithium aluminum hydride (LiAlH₄).

Quantitative Data for **Trepipam** Synthesis:

Step	Product	Starting Material	Reagents and Conditions	Yield (%)	Enantiomeri c Excess (ee) (%)
1	(R)-7,8- dimethoxy-1- phenyl- 2,3,4,5- tetrahydro- 1H- benzo[d]azep ine-3- carboxylic acid ethyl ester	Ene- carbamate precursor	[Ir(COD) (PCy3) (py)]PF6, chiral ligand, H2	98	99
2	(R)-Trepipam	(R)- Carbamate intermediate	LiAlH4, THF	92	>99

Synthesis Workflow Diagram





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Caption: Synthetic workflow for **Trepipam**.

Mechanism of Action: Dopamine D1 Receptor Signaling

The primary pharmacological target of **Trepipam** is the dopamine D1 receptor. There is conflicting information in the literature regarding its precise functional activity, with some sources classifying it as an agonist and others as an antagonist. This discrepancy may arise from its potential partial agonist activity or context-dependent effects observed in different experimental systems. For the purpose of illustrating the relevant signaling pathway, we will consider the canonical dopamine D1 receptor activation cascade.

The dopamine D1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by an agonist, initiates a series of intracellular events. The canonical pathway involves the coupling of the receptor to the Gs alpha subunit (Gas) of the heterotrimeric G protein.

Key Steps in the D1 Receptor Signaling Pathway:

- Agonist Binding: Dopamine or a D1 receptor agonist, such as Trepipam (in its agonist role), binds to the extracellular domain of the D1 receptor.
- Conformational Change and G Protein Activation: This binding induces a conformational change in the receptor, which in turn activates the associated Gs protein. The Gαs subunit exchanges GDP for GTP and dissociates from the Gβy dimer.
- Adenylate Cyclase Activation: The activated Gαs-GTP complex binds to and activates the enzyme adenylyl cyclase.
- cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a second messenger.
- Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA).

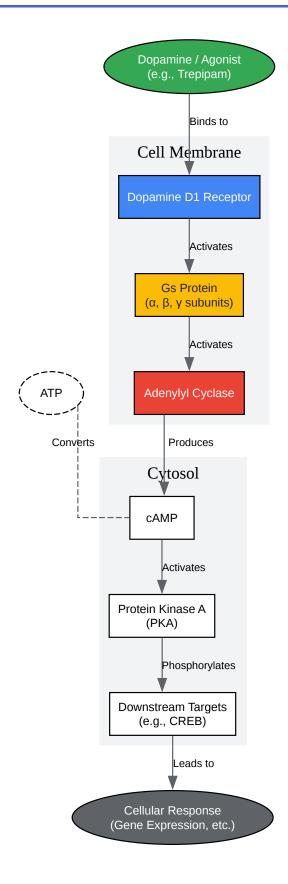






 Phosphorylation of Downstream Targets: PKA then phosphorylates various downstream target proteins, including transcription factors like CREB (cAMP response element-binding protein) and other signaling molecules, leading to changes in gene expression and cellular function.





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Caption: Dopamine D1 receptor signaling pathway.



Conclusion

Trepipam remains a molecule of significant interest for researchers studying the dopaminergic system. This guide has provided a detailed overview of its chemical structure and a plausible, comprehensive synthetic route, including a recently developed asymmetric final step. The elucidation of its precise functional activity at the D1 receptor warrants further investigation to resolve the existing ambiguities in the literature. The experimental protocols and signaling pathway diagrams presented here offer a foundational resource for scientists working with **Trepipam** and related benzazepine compounds. As our understanding of the complexities of dopamine receptor signaling continues to evolve, the study of molecules like **Trepipam** will undoubtedly contribute to the development of novel therapeutics for a range of neurological and psychiatric disorders.

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